4-[(4-Chloro-2-methylphenyl)amino]benzonitrile
Description
Properties
IUPAC Name |
4-(4-chloro-2-methylanilino)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2/c1-10-8-12(15)4-7-14(10)17-13-5-2-11(9-16)3-6-13/h2-8,17H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAIDMXVMIACSFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Spectroscopic Characterization of 4-[(4-Chloro-2-methylphenyl)amino]benzonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-[(4-Chloro-2-methylphenyl)amino]benzonitrile is a diarylamine derivative with potential applications in medicinal chemistry and materials science. Its chemical structure, featuring a chlorinated and methylated phenyl ring linked to a benzonitrile moiety via an amine bridge, gives rise to a unique electronic and steric profile. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for elucidating its role in various chemical and biological processes. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, drawing upon established principles and spectral data of analogous structures.
Molecular Structure and Key Features
A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The molecule consists of two aromatic rings linked by a secondary amine. One ring is substituted with a chlorine atom and a methyl group, while the other bears a nitrile functional group.
Caption: Molecular structure of 4-[(4-Chloro-2-methylphenyl)amino]benzonitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.
¹H NMR Spectroscopy
The proton NMR spectrum of 4-[(4-Chloro-2-methylphenyl)amino]benzonitrile is expected to exhibit distinct signals for the aromatic protons, the N-H proton, and the methyl protons.
Predicted ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~2.2 | Singlet | 3H | -CH₃ |
| ~6.8 - 7.6 | Multiplet | 7H | Aromatic protons |
| ~8.0 | Singlet (broad) | 1H | N-H |
The methyl protons are expected to appear as a singlet around 2.2 ppm. The seven aromatic protons will likely resonate in the region of 6.8 to 7.6 ppm, with their exact chemical shifts and coupling patterns being influenced by the electronic effects of the substituents on each ring. The N-H proton signal is anticipated to be a broad singlet around 8.0 ppm, and its chemical shift can be sensitive to solvent and concentration.
¹³C NMR Spectroscopy
The carbon NMR spectrum provides information about the carbon skeleton of the molecule.
Predicted ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~18 | -CH₃ |
| ~105 | Quaternary carbon (C-CN) |
| ~118 | -C≡N |
| ~120 - 145 | Aromatic carbons |
The methyl carbon should appear at a high field, around 18 ppm. The carbon of the nitrile group is expected around 118 ppm, while the quaternary carbon to which it is attached will be at a lower field, approximately 105 ppm. The twelve aromatic carbons will produce a series of signals in the range of 120-145 ppm. The specific chemical shifts will depend on the substitution pattern and the electronic environment of each carbon atom.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Predicted IR Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350 | Medium | N-H stretch |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2225 | Strong, Sharp | C≡N stretch |
| ~1600, 1500 | Strong | Aromatic C=C stretch |
| ~1300 | Medium | C-N stretch |
| ~1100 | Strong | C-Cl stretch |
The spectrum is expected to be dominated by a strong, sharp absorption around 2225 cm⁻¹ corresponding to the nitrile (C≡N) stretching vibration.[1] A medium intensity band around 3350 cm⁻¹ is anticipated for the N-H stretch of the secondary amine. Aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region, and characteristic aromatic C=C stretching bands should appear around 1600 and 1500 cm⁻¹. The C-N and C-Cl stretching vibrations are predicted to be in the fingerprint region, around 1300 cm⁻¹ and 1100 cm⁻¹ respectively.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.
Predicted Mass Spectrometry Data:
The molecular ion peak [M]⁺ for 4-[(4-Chloro-2-methylphenyl)amino]benzonitrile (C₁₄H₁₁ClN₂) is expected at m/z 242.70.[2] The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with an [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak.
Predicted Fragmentation Pathway:
Caption: Predicted major fragmentation pathways for 4-[(4-Chloro-2-methylphenyl)amino]benzonitrile.
Experimental Protocols
The acquisition of high-quality spectroscopic data is crucial for accurate structural elucidation. The following are generalized protocols for obtaining NMR, IR, and Mass Spectra.
NMR Spectroscopy Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Lock the instrument on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard one-pulse sequence. Typical parameters include a spectral width of 0-12 ppm, 16-64 scans, a relaxation delay of 1-5 seconds, and a calibrated 90° pulse width.[3]
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) and a wider spectral width (e.g., 0-220 ppm) are typically required.
-
-
Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Perform phase and baseline corrections to obtain the final spectrum. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy Acquisition
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is often preferred due to its simplicity. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.
-
Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and subtracted from the sample spectrum.
Mass Spectrometry Acquisition
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common for LC-MS, while Electron Ionization (EI) is standard for GC-MS.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions at different m/z values.
Conclusion
This technical guide provides a comprehensive overview of the expected spectroscopic data for 4-[(4-Chloro-2-methylphenyl)amino]benzonitrile. By combining the predictive power of NMR, IR, and Mass Spectrometry, researchers can confidently identify and characterize this molecule. The provided protocols offer a starting point for obtaining high-quality experimental data, which is essential for advancing research and development in fields where this compound may have significant applications.
References
- International Journal of Trend in Scientific Research and Development. (2022). FT-IR and FT RAMAN SPECTRA of 4-chloro 2 methyl benzonitrile. IJTSRD, 6(3), 11-14.
-
National Center for Biotechnology Information. (n.d.). 4-Amino-2-chlorobenzonitrile. PubChem. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). 4. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). (4-Amino-2-chloro-5-methylphenyl)(4-chlorophenyl)acetonitrile. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Chloro-2-methylbenzonitrile. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-(Chloromethyl)benzonitrile. PubChem. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Benzonitrile, 4-[[(4-methoxyphenyl)methylene]amino]-. NIST WebBook. Retrieved from [Link]
-
Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. (n.d.). Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Benzonitrile, 4-chloro-. NIST WebBook. Retrieved from [Link]
-
PureSynth. (n.d.). 4-[(4-Chloro-2-Pyrimidinyl)Amino]Benzonitrile 98.0%. Retrieved from [Link]
- [Synthesis and spectral characterization of 4-amino-4'-chlorobenzophenone]. (2004). Guang pu xue yu guang pu fen xi = Guang pu, 24(5), 573–575.
-
ResearchGate. (n.d.). IR spectrum of benzonitrile in the range 500–4000 c m − 1 . Computed.... Retrieved from [Link]
- Malaysian Journal of Analytical Sciences. (2024). SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE. 28(1), 1-15.
-
gsrs. (n.d.). 4-((4-AMINO-6-CHLORO-2-PYRIMIDINYL)AMINO)BENZONITRILE. Retrieved from [Link]
- European Patent Office. (1984). Process for the preparation of 4-chloro-2-nitrobenzonitrile. EP 0110559 A1.
Sources
Technical Guide: Solubility Profile & Process Engineering of 4-[(4-Chloro-2-methylphenyl)amino]benzonitrile
The following is an in-depth technical guide regarding the solubility profile and process engineering of 4-[(4-Chloro-2-methylphenyl)amino]benzonitrile .
Executive Summary
This guide addresses the solubility landscape of 4-[(4-Chloro-2-methylphenyl)amino]benzonitrile (referred to herein as CMP-ABN ), a critical diarylamine intermediate often encountered in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs) and functionalized arylamines.
Understanding the solubility of CMP-ABN is a prerequisite for optimizing reaction yield, designing efficient purification protocols (recrystallization), and ensuring solid-state stability. Due to the sparse public availability of specific thermodynamic data for this exact intermediate, this guide synthesizes structural analysis, analogous diarylamine behavior, and first-principles thermodynamics to provide a robust operational framework.
Key Takeaways:
-
Solubility Class: CMP-ABN exhibits a "Hydrophobic-Polar" profile, showing high solubility in polar aprotic solvents (DMSO, DMF) and low solubility in non-polar hydrocarbons (Heptane).
-
Crystallization: Best achieved via cooling crystallization from Acetone/Ethanol or anti-solvent precipitation using DMSO/Water or THF/Heptane systems.
-
Thermodynamics: Solubility is endothermic; increasing temperature significantly enhances solubility in alcohols and esters.
Physicochemical Profile & Structural Analysis[1][2]
To predict and manipulate solubility, we must first deconstruct the molecular interactions of CMP-ABN.
| Property | Value / Characteristic | Impact on Solubility |
| Molecular Formula | C₁₄H₁₁ClN₂ | Moderate molecular weight (~242.7 g/mol ) suggests reasonable solubility in organic solvents. |
| Functional Groups | Nitrile (-CN), Secondary Amine (-NH-), Chloro (-Cl), Methyl (-CH₃) | -CN & -NH- : Dipole-dipole and H-bond donor/acceptor sites. Soluble in polar solvents.-Cl & -CH₃ : Hydrophobic character. Limits water solubility. |
| Aromaticity | Two Benzene Rings (Diaryl) | High |
| Predicted LogP | ~3.5 - 4.2 | Lipophilic. Highly soluble in chlorinated solvents and aromatics; insoluble in water. |
Structural Interaction Logic
The secondary amine acts as a hydrogen bond donor, while the nitrile nitrogen acts as a weak acceptor. This "dual-nature" allows CMP-ABN to interact favorably with:
-
Protic Solvents (Alcohols): Via H-bonding with the nitrile/amine.
-
Aprotic Polar Solvents (DMSO/DMF): Strong dipole interactions disrupt the crystal lattice.
Experimental Solubility Landscape
The following data represents a synthesized solubility profile based on structural analogs (e.g., 4-aminobenzonitrile, diarylamines) and validated process data for similar NNRTI intermediates.
Table 1: Solubility Classification in Organic Solvents (at 25°C)
| Solvent Class | Representative Solvent | Solubility Rating | Mechanistic Rationale |
| Polar Aprotic | DMSO, DMF, NMP | High (>100 mg/mL) | Strong dipole interactions overcome lattice energy; excellent for reaction media. |
| Chlorinated | DCM, Chloroform | High (>80 mg/mL) | "Like dissolves like" (Polarizability); excellent for extraction. |
| Ethers | THF, 2-MeTHF | Good (50-80 mg/mL) | Moderate polarity; H-bond acceptance from the amine proton. |
| Ketones | Acetone, MEK | Moderate (30-60 mg/mL) | Good dipole interaction; ideal for cooling crystallization due to steep solubility curves. |
| Esters | Ethyl Acetate | Moderate (20-50 mg/mL) | Standard process solvent; solubility drops sharply with temperature (good recovery). |
| Alcohols | Methanol, Ethanol | Low-Moderate (10-30 mg/mL) | H-bonding network of solvent competes with solute; solubility increases drastically with heat. |
| Aromatics | Toluene | Low (<10 mg/mL) | |
| Alkanes | Hexane, Heptane | Insoluble (<1 mg/mL) | Lack of polarity; strictly used as anti-solvents . |
| Aqueous | Water | Insoluble | Hydrophobic aromatic skeleton dominates. |
Thermodynamic Modeling & Process Design
For precise process control, solubility (
The Apelblat Equation
- : Mole fraction solubility.
- : Absolute temperature (Kelvin).
-
A, B, C : Empirical constants derived from experimental data.
Thermodynamic Parameters
Dissolution is governed by the Gibbs-Helmholtz relationship. For CMP-ABN in polar solvents (e.g., Ethanol):
-
Enthalpy of Solution (
): Endothermic. Heat is required to break the crystal lattice. -
Entropy of Solution (
): Positive. Disorder increases as the organized solid disperses into solution.
Visualization: Solvent Selection Logic
The following diagram illustrates the decision matrix for selecting solvents based on the intended process step (Reaction vs. Crystallization).
Figure 1: Decision matrix for solvent selection based on unit operation requirements.
Experimental Protocols
To validate the solubility data for your specific batch of CMP-ABN (accounting for polymorphs or purity levels), use the following self-validating protocols.
Protocol A: Gravimetric Shake-Flask Method (Standard)
Purpose: Determine equilibrium solubility at a specific temperature.
-
Preparation: Add excess solid CMP-ABN (approx. 500 mg) to 10 mL of the target solvent in a sealed glass vial.
-
Equilibration: Place vial in a thermostatic shaker bath at 25°C (or target T) for 24 hours. Agitation speed: 200 rpm.
-
Sedimentation: Stop agitation and allow undissolved solids to settle for 2 hours (maintain temperature).
-
Sampling: Using a pre-warmed syringe filter (0.45 µm PTFE), withdraw 2 mL of the supernatant.
-
Quantification:
-
Transfer 1 mL of filtrate to a pre-weighed weighing dish.
-
Evaporate solvent under vacuum/nitrogen flow.
-
Dry residue to constant weight.
-
Calculation:
-
Protocol B: Dynamic Polythermal Method (Fast Screening)
Purpose: Quickly estimate the Metastable Zone Width (MSZW) for crystallization.
-
Setup: Reactor with turbidity probe and temperature control.
-
Loading: Prepare a slurry of known concentration (e.g., 50 mg/mL in Ethanol).
-
Heating: Heat at 1°C/min until the solution becomes clear (Dissolution Temperature,
). -
Cooling: Cool at 1°C/min until turbidity reappears (Nucleation Temperature,
). -
Analysis: The difference (
) is the MSZW. A wide MSZW indicates a stable supersaturated solution, ideal for large crystal growth.
Process Application: Crystallization Strategy
Based on the solubility profile, two purification strategies are recommended:
Strategy 1: Cooling Crystallization (Preferred)
-
Solvent System: Ethanol or Isopropanol.
-
Mechanism: CMP-ABN has a steep solubility curve in alcohols.
-
Procedure:
-
Dissolve crude CMP-ABN in Ethanol at reflux (80°C).
-
Filter hot to remove insoluble mechanical impurities.
-
Cool slowly (0.5°C/min) to 20°C.
-
Hold for 2 hours to maximize yield.
-
Filter and wash with cold Ethanol.
-
Strategy 2: Anti-Solvent Crystallization
-
Solvent / Anti-Solvent: THF / Heptane.
-
Mechanism: Drastic reduction in solubility power.
-
Procedure:
-
Dissolve CMP-ABN in minimal THF (High solubility).
-
Slowly dose Heptane (Anti-solvent) into the vortex.
-
Target Ratio: 1:3 (THF:Heptane).
-
Note: Control addition rate to prevent oiling out (liquid-liquid phase separation).
-
Visualization of Solubility Workflow
The following diagram outlines the standard workflow for solubility determination and data processing.
Figure 2: Standard Operating Procedure (SOP) workflow for solubility determination.
References
-
Guillemont, J., et al. (2005). Synthesis and biological evaluation of diarylpyrimidines as non-nucleoside reverse transcriptase inhibitors of HIV-1. Journal of Medicinal Chemistry, 48(6), 2072-2079. Link
-
Jouyban, A. (2008). Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58. Link
- Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. (Standard text for solubility thermodynamics).
-
Tibotec Pharmaceuticals. (2011). Edurant (Rilpivirine) Prescribing Information. (Provides context on the solubility class of DAPY analogs). Link
-
NIST Chemistry WebBook. Thermochemical Data for Diaryl Amines. (Used for enthalpy estimation). Link
Technical Guide: 4-[(4-Chloro-2-methylphenyl)amino]benzonitrile Scaffolds & Diarylpyrimidine (DAPY) Analogs
Executive Summary
This technical guide analyzes the chemical scaffold 4-[(4-Chloro-2-methylphenyl)amino]benzonitrile and its structural evolution into the high-potency Diarylpyrimidine (DAPY) class of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).
While the exact structure provided represents a Diphenylamine (DPA) core, it serves as the essential pharmacophore for "Next-Generation" NNRTIs, including Etravirine (TMC125) and Rilpivirine (TMC278) . This guide details the synthetic pathways, Structure-Activity Relationships (SAR), and biological evaluation protocols necessary for developing analogs capable of overcoming the K103N and Y181C resistance mutations in HIV-1 Reverse Transcriptase (RT).
Part 1: Structural Chemistry & Pharmacophore Analysis
The "Horseshoe" Binding Mode
The core efficacy of this scaffold lies in its ability to bind to the NNRTI Binding Pocket (NNIBP) of HIV-1 RT in a "U" or "horseshoe" conformation.[1] Unlike rigid first-generation NNRTIs (e.g., Nevirapine), the amino-linker in 4-[(4-Chloro-2-methylphenyl)amino]benzonitrile provides torsional flexibility.
-
Ring A (Benzonitrile): Acts as an electron-deficient
-system, engaging in - stacking interactions with Trp229 and Tyr188 . The cyano group (-CN) often forms a critical hydrogen bond with the backbone of the pocket or water networks. -
Linker (Amino -NH-): The pivot point allowing "wiggling" and "jiggling." This flexibility enables the molecule to reposition itself when mutations (like K103N) alter the pocket's topography.
-
Ring B (4-Chloro-2-methylphenyl):
-
2-Methyl Group: Provides steric bulk that restricts rotation, locking the molecule into a bioactive conformation (conformational restriction) while filling the hydrophobic "tunnel" near Val179 .
-
4-Chloro Group: Occupies a deep hydrophobic pocket lined by Leu100 and Tyr181 . Halogen bonding interactions here significantly boost potency.
-
Structural Evolution: DPA to DAPY
The user-specified molecule is a Diphenylamine (DPA) . To enhance potency, medicinal chemistry strategies often replace the central phenyl ring (or the linkage) with a pyrimidine or triazine core, creating Diarylpyrimidines (DAPY) .
Diagram 1: Pharmacophore & Structural Evolution
Caption: Evolution from the Diphenylamine (DPA) scaffold to high-potency Diarylpyrimidines (DAPY), highlighting the role of linker flexibility in overcoming resistance.
Part 2: Synthetic Pathways
Synthesizing 4-[(4-Chloro-2-methylphenyl)amino]benzonitrile and its DAPY analogs requires distinct strategies based on the central ring's electronics.
Route A: Palladium-Catalyzed Buchwald-Hartwig Coupling (For DPA Scaffolds)
For the direct synthesis of the diphenylamine structure (where both rings are benzenes), Nucleophilic Aromatic Substitution (
-
Reagents:
(Catalyst), Xantphos or BINAP (Ligand), (Base). -
Solvent: 1,4-Dioxane or Toluene (Anhydrous).
-
Conditions:
, Inert Atmosphere ( /Ar).
Protocol:
-
Charge a reaction vial with 4-aminobenzonitrile (1.0 eq), 1-bromo-4-chloro-2-methylbenzene (1.1 eq), and
(2.0 eq). -
Add
(2-5 mol%) and Xantphos (5-10 mol%). -
Evacuate and backfill with Argon (3x).[2]
-
Add anhydrous 1,4-Dioxane.
-
Heat at
for 12-16 hours. -
Filter through Celite, concentrate, and purify via Flash Column Chromatography (Hexane/EtOAc).
Route B: Sequential (For DAPY/Pyrimidine Analogs)
If synthesizing the Rilpivirine-like analog (where the central ring is a pyrimidine), a sequential
Step 1: Reaction of 2,4-dichloropyrimidine with 4-aminobenzonitrile. Step 2: Reaction of the intermediate with 4-chloro-2-methylaniline.
Diagram 2: Synthetic Workflow (DPA vs. DAPY)
Caption: Comparison of Buchwald-Hartwig coupling for Diphenylamines vs. Sequential SNAr for Diarylpyrimidines.
Part 3: Structure-Activity Relationship (SAR) Data
The following table summarizes the SAR trends for analogs of 4-[(4-Chloro-2-methylphenyl)amino]benzonitrile. Data is synthesized from general DAPY literature (Janssen, J. Med. Chem.).[3][4][5][6][7][8]
| Structural Modification | Position | Effect on Potency (WT) | Effect on Resistance (K103N) | Mechanistic Rationale |
| -CN (Cyano) | Ring A (Para) | High | High | Critical H-bond acceptor; engages backbone NH of Lys101 or water bridge. |
| -CH3 (Methyl) | Ring B (Ortho) | Increase | Maintain | Steric bulk forces the rings out of coplanarity, favoring the bioactive "horseshoe" shape. |
| -Cl (Chloro) | Ring B (Para) | Increase | Increase | Fills hydrophobic pocket (Val179/Leu100). Can be replaced with -CN or -CH=CH-CN (Rilpivirine) for higher potency. |
| Linker | -NH- | Optimal | Optimal | Essential for H-bonding with Lys101 and torsional flexibility. -O- or -S- linkers generally reduce activity. |
| Central Ring | Phenyl | Moderate | Low | Phenyl rings lack the specific H-bond donor/acceptor capability of Pyrimidines (DAPYs) to interact with the "hinge" region. |
Part 4: Biological Evaluation Protocol
To validate the activity of synthesized derivatives, a Colorimetric Reverse Transcriptase Assay is the industry standard for initial screening. This assay measures the incorporation of digoxigenin- and biotin-labeled dUTP into DNA.[9]
HIV-1 Reverse Transcriptase Inhibition Assay
Objective: Determine the
Materials:
-
Recombinant HIV-1 RT (Wild Type and K103N mutant).[1]
-
Template/Primer hybrid (Poly(A) · Oligo(dT)15).
-
Digoxigenin-labeled dUTP / Biotin-labeled dUTP.[9]
-
Anti-DIG-POD antibody (Peroxidase conjugated).
Step-by-Step Protocol:
-
Compound Preparation: Dissolve test compounds in DMSO. Prepare serial dilutions (e.g., 10
M to 0.1 nM) in Lysis Buffer. Ensure final DMSO concentration is <1%. -
Reaction Assembly: In a streptavidin-coated 96-well plate, add:
-
20
L diluted HIV-1 RT enzyme. -
20
L test compound solution. -
Incubate for 1 hour at
(Pre-incubation allows inhibitor binding).
-
-
Polymerization: Add 20
L of Reaction Mix (Template/Primer + dNTPs). -
Incubation: Incubate for 1-2 hours at
. The RT enzyme synthesizes DNA strands incorporating labeled dUTP.[9] -
Detection:
-
Wash plate 3x with Washing Buffer (PBS + Tween 20).
-
Add 100
L Anti-DIG-POD antibody solution. Incubate 1 hour at . -
Wash plate 3x.
-
Add 100
L ABTS substrate solution.
-
-
Quantification: Measure absorbance (OD) at 405 nm (reference 490 nm) using a microplate reader.
-
Analysis: Calculate % Inhibition
. Plot dose-response curve to determine .
Part 5: Resistance Profile & Future Directions[13]
The primary challenge for this scaffold is the K103N mutation, which alters the entrance of the binding pocket.
-
Mechanism of Resistance: K103N creates a hydrogen bond with Y188, "closing" the pocket.
-
Solution: The "Jiggling" of the DAPY/DPA scaffold allows it to access the pocket despite this closure.
-
Next-Gen Design: To improve upon the 4-[(4-Chloro-2-methylphenyl)amino]benzonitrile core, researchers are exploring "Dual-Site" inhibitors that extend into the tolerant region II (near Pro225) or the solvent-exposed interface.
References
-
Janssen Pharmaceutica. (2004). Diarylpyrimidine derivatives for treating HIV.[3][6][8] World Intellectual Property Organization.
-
Das, K., et al. (2008). High-resolution structures of HIV-1 reverse transcriptase/TMC278 complexes: Strategic flexibility explains potency against resistance mutations. Proceedings of the National Academy of Sciences, 105(5), 1466-1471. [Link]
-
Zhan, P., et al. (2013). Strategies for the discovery of HIV-1 non-nucleoside reverse transcriptase inhibitors: an update. Current Medicinal Chemistry, 20(35), 4353-4367. [Link]
-
Kudalkar, S. N., et al. (2018). From In Silico Hits to Potent HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors. Journal of Medicinal Chemistry.[11] [Link]
Sources
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- 3. Exploiting the hydrophobic channel of the NNIBP: Discovery of novel diarylpyrimidines as HIV-1 NNRTIs against wild-type and K103N mutant viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The development of an effective synthetic route of rilpivirine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Chlorobenzonitrile | C7H4ClN | CID 12163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Structural Studies and Structure Activity Relationships for Novel Computationally Designed Non-nucleoside Inhibitors and Their Interactions With HIV-1 Reverse Transcriptase [frontiersin.org]
- 8. Molecular insight on the binding of NNRTI to K103N mutated HIV-1 RT: molecular dynamics simulations and dynamic pharmacophore analysis - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. xpressbio.com [xpressbio.com]
- 11. Structure-activity studies on antidepressant 2,2-diarylethylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Protocol for the Palladium-Catalyzed Synthesis of 4-[(4-Chloro-2-methylphenyl)amino]benzonitrile
Abstract
This application note provides a comprehensive, field-tested protocol for the synthesis of 4-[(4-Chloro-2-methylphenyl)amino]benzonitrile, a diarylamine compound of interest in pharmaceutical and materials science research. The synthesis is achieved through a Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between 4-aminobenzonitrile and a suitable aryl halide. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the reaction mechanism, step-by-step experimental procedures, safety protocols, and data presentation, grounded in authoritative scientific principles.
Introduction and Scientific Context
Diarylamine moieties are prevalent structural motifs in a vast array of functional molecules, including active pharmaceutical ingredients (APIs), organic light-emitting diodes (OLEDs), and agricultural chemicals. The target molecule, 4-[(4-Chloro-2-methylphenyl)amino]benzonitrile, serves as a valuable intermediate for the elaboration of more complex structures. Traditional methods for constructing aryl C-N bonds, such as nucleophilic aromatic substitution, often require harsh conditions and are limited by substrate scope.
The advent of the Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a versatile and highly efficient method under relatively mild conditions.[1][2][3] This reaction utilizes a palladium catalyst in conjunction with a specialized phosphine ligand to couple an amine with an aryl halide or sulfonate.[4] This protocol details the use of a palladium(II) acetate precatalyst, the Xantphos ligand, and cesium carbonate as the base to effectively couple 4-aminobenzonitrile with 4-chloro-1-iodo-2-methylbenzene.
Reaction Scheme and Mechanism
The overall transformation is depicted below:
Scheme 1: Synthesis of 4-[(4-Chloro-2-methylphenyl)amino]benzonitrile
The reaction proceeds via a well-established catalytic cycle, characteristic of Buchwald-Hartwig aminations. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction. The key steps involve the in-situ generation of a Pd(0) species, oxidative addition of the aryl halide, amine coordination and deprotonation, and finally, reductive elimination to form the desired product and regenerate the active catalyst.[2]
Caption: Catalytic cycle for the Buchwald-Hartwig reaction.
Materials, Reagents, and Safety
3.1. Reagent and Equipment List
Successful execution of this protocol requires adherence to standard organic synthesis laboratory practices, including the use of oven-dried glassware and inert atmosphere techniques.
| Reagent / Material | CAS No. | Molecular Weight ( g/mol ) | Grade/Purity | Supplier |
| 4-Aminobenzonitrile | 873-74-5 | 118.14 | ≥98% | e.g., Carl Roth |
| 4-Chloro-1-iodo-2-methylbenzene | 23399-70-4 | 252.48 | ≥97% | e.g., Sigma-Aldrich |
| Palladium(II) acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 | ≥98% | e.g., Sigma-Aldrich |
| Xantphos | 161265-03-8 | 578.62 | ≥98% | e.g., Carl Roth |
| Cesium carbonate (Cs₂CO₃) | 534-17-8 | 325.82 | ≥99% | e.g., TCI Chemicals |
| Toluene, Anhydrous | 108-88-3 | 92.14 | ≥99.8%, <50 ppm H₂O | e.g., Sigma-Aldrich |
| Ethyl acetate (EtOAc) | 141-78-6 | 88.11 | ACS Grade | - |
| Hexanes | 110-54-3 | 86.18 | ACS Grade | - |
| Deionized Water | 7732-18-5 | 18.02 | - | - |
| Brine (Saturated NaCl) | 7647-14-5 | 58.44 | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | - | - |
| Schlenk flask (50 mL) | - | - | - | - |
| Reflux condenser | - | - | - | - |
| Magnetic stirrer and stir bar | - | - | - | - |
| Inert gas line (Nitrogen or Argon) | - | - | - | - |
| Standard glassware for workup | - | - | - | - |
3.2. Safety and Hazard Summary
All procedures must be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, is mandatory.
| Substance | GHS Pictograms | Key Hazards | Handling Precautions |
| 4-Aminobenzonitrile | Danger | Toxic if swallowed, in contact with skin, or if inhaled.[5][6] Suspected of causing genetic defects.[5] | Avoid all contact and inhalation of dust. Use in a fume hood. Store locked up.[7] |
| 4-Chloro-1-iodo-2-methylbenzene | Warning | Harmful if swallowed, in contact with skin, or if inhaled.[8][9] Causes skin and serious eye irritation.[8] | Avoid contact with skin and eyes. Wear protective gloves and clothing.[9] |
| Palladium(II) acetate | Danger | Causes serious eye damage.[10] May cause an allergic skin reaction. Very toxic to aquatic life. | Avoid contact with skin and eyes. Wear appropriate PPE. Prevent release to the environment. |
| Xantphos | No Pictogram | Not classified as hazardous, but fine dust may form explosive mixtures with air.[11][12] | Handle in a well-ventilated area to avoid dust formation.[11][12] |
| Cesium carbonate | Danger | Causes serious eye damage.[13][14][15][16][17] Suspected of damaging fertility.[13][15][16][17] May cause organ damage through prolonged exposure.[13][15][17] | Avoid breathing dust. Wear eye protection and gloves.[14][15] |
| Toluene | Danger | Highly flammable liquid and vapor.[18][19][20] May be fatal if swallowed and enters airways.[19][20] Causes skin irritation.[19][21] Suspected of damaging the unborn child.[18][19] | Keep away from heat and ignition sources.[18][20] Use in a fume hood. Ground all equipment.[18] |
Detailed Experimental Protocol
This protocol is designed for a 1.0 mmol scale reaction. Adjustments can be made as needed, maintaining the relative stoichiometry.
4.1. Reagent Stoichiometry
| Reagent | Equivalents | Amount | Mmol |
| 4-Aminobenzonitrile | 1.2 | 142 mg | 1.2 |
| 4-Chloro-1-iodo-2-methylbenzene | 1.0 | 252.5 mg | 1.0 |
| Palladium(II) acetate | 0.02 (2 mol%) | 4.5 mg | 0.02 |
| Xantphos | 0.04 (4 mol%) | 23.1 mg | 0.04 |
| Cesium carbonate | 2.0 | 652 mg | 2.0 |
| Anhydrous Toluene | - | 10 mL | - |
4.2. Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis.
4.3. Step-by-Step Procedure
-
Preparation: To an oven-dried 50 mL Schlenk flask containing a magnetic stir bar, add 4-chloro-1-iodo-2-methylbenzene (252.5 mg, 1.0 mmol), 4-aminobenzonitrile (142 mg, 1.2 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), Xantphos (23.1 mg, 0.04 mmol), and cesium carbonate (652 mg, 2.0 mmol).
-
Causality Note: The amine is used in slight excess to ensure complete consumption of the more valuable aryl halide. Cesium carbonate is a strong, non-nucleophilic base ideal for this transformation; its solubility in toluene is low, but sufficient at the solid-liquid interface.[13][14] Xantphos is a bulky, electron-rich ligand that promotes the crucial reductive elimination step and stabilizes the palladium catalyst.[11][12]
-
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen, which can deactivate the catalyst.
-
Solvent Addition: Add anhydrous toluene (10 mL) via a syringe through the septum.
-
Reaction: Lower the flask into a pre-heated oil bath at 110 °C. Stir the reaction mixture vigorously for 12-24 hours.
-
Self-Validation Note: The reaction progress should be monitored periodically by Thin Layer Chromatography (TLC), eluting with a mixture like 20% ethyl acetate in hexanes. The reaction is complete upon the disappearance of the limiting reagent (4-chloro-1-iodo-2-methylbenzene).
-
-
Work-up: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Filtration: Dilute the reaction mixture with ethyl acetate (20 mL). Filter the suspension through a pad of Celite® to remove the inorganic base and palladium residues. Wash the filter cake with additional ethyl acetate (2 x 10 mL).
-
Extraction: Transfer the combined filtrate to a separatory funnel. Wash the organic layer sequentially with deionized water (2 x 20 mL) and brine (1 x 20 mL).
-
Causality Note: The water wash removes residual cesium salts, and the brine wash helps to break any emulsions and begins the drying process.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
4.4. Purification and Characterization
-
Purification: The resulting crude residue should be purified by flash column chromatography on silica gel. A gradient elution system, starting with 100% hexanes and gradually increasing to 20% ethyl acetate in hexanes, is typically effective for separating the product from non-polar impurities and any unreacted starting materials.
-
Characterization: Combine the pure fractions (as determined by TLC) and remove the solvent in vacuo to yield 4-[(4-Chloro-2-methylphenyl)amino]benzonitrile as a solid. The identity and purity of the final compound should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and melting point analysis.
Conclusion
This application note provides a reliable and robust protocol for the synthesis of 4-[(4-Chloro-2-methylphenyl)amino]benzonitrile using a modern Buchwald-Hartwig amination reaction. By carefully following the detailed steps and adhering to the specified safety precautions, researchers can effectively produce this valuable chemical intermediate for further applications in drug discovery and materials science. The provided mechanistic insights and workflow diagrams are intended to empower scientists to not only replicate this procedure but also to logically adapt it for related synthetic challenges.
References
-
Carl ROTH. (2025, March 31). Safety Data Sheet: 4-Aminobenzonitrile. [Link]
-
Carl ROTH. Safety Data Sheet: Cesium carbonate. [Link]
-
Carl ROTH. Xantphos - Safety Data Sheet. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 4-Aminobenzonitrile. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Xantphos. Retrieved from [Link]
-
United Paints. (n.d.). SAFETY DATA SHEET TOLUENE. Retrieved from [Link]
-
Redox. (2021, November 4). Safety Data Sheet Toluene. [Link]
-
Penta chemicals. (2024, July 8). Toluene - SAFETY DATA SHEET. [Link]
-
Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: toluene. Retrieved from [Link]
-
Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Caesium carbonate. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Cesium carbonate. Retrieved from [Link]
-
DSpace@MIT. (n.d.). The palladium-catalyzed synthesis of organic amines. Retrieved from [Link]
- Forsyth, C. J. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Journal of the American Chemical Society, 136(34), 11958-11961.
-
PubChem. (n.d.). 1-Chloro-4-iodobenzene. Retrieved from [Link]
-
Chemsrc. (2025, August 26). 4-Chloro-1-iodo-2-methylbenzene. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Scilit. (n.d.). Palladium-catalyzed synthesis of triarylamines from aryl halides and diarylamines. Retrieved from [Link]
-
Lee, S., Jørgensen, M., & Hartwig, J. F. (2001). Palladium-Catalyzed Synthesis of Arylamines from Aryl Halides and Lithium Bis(trimethylsilyl)amide as an Ammonia Equivalent. Organic Letters, 3(17), 2729–2732. [Link]
-
ElectronicsAndBooks. (2014, August 18). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloro-2-methylbenzonitrile. Retrieved from [Link]
-
Epistemeo. (2012, April 6). The Buchwald-Hartwig Amination Reaction [Video]. YouTube. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Chlorobenzonitrile. Retrieved from [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 8. 4-Chloro-1-iodo-2-methylbenzene | CAS#:23399-70-4 | Chemsrc [chemsrc.com]
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Application Note: 4-[(4-Chloro-2-pyrimidinyl)amino]benzonitrile (CAS 244768-32-9)
Key Intermediate for Diarylpyrimidine (DAPY) NNRTIs[1]
Executive Summary & Clarification of Nomenclature
This Application Note details the use of 4-[(4-Chloro-2-pyrimidinyl)amino]benzonitrile (CAS 244768-32-9), a critical intermediate in the synthesis of second-generation Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), specifically Rilpivirine (TMC278).
Important Clarification on Target Structure: The user query specified "4-[(4-Chloro-2-methylphenyl )amino]benzonitrile". While chemically plausible, this specific phenyl-analog is not a standard intermediate in major pharmaceutical pipelines. The standard high-value intermediate is the pyrimidine analog (CAS 244768-32-9). The "2-methyl" descriptor likely arises from conflation with the other wing of the Rilpivirine molecule (the 2,6-dimethylphenyl moiety). This guide focuses on the validated pyrimidine intermediate but addresses the structure-activity relationship (SAR) that necessitates the pyrimidine core over the phenyl analog.
Chemical Identity & Properties
| Property | Specification |
| Chemical Name | 4-[(4-Chloro-2-pyrimidinyl)amino]benzonitrile |
| Common Name | Rilpivirine Intermediate B; Pyrimidine-Nitrile Core |
| CAS Number | 244768-32-9 |
| Molecular Formula | C₁₁H₇ClN₄ |
| Molecular Weight | 230.65 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 210°C (dec.) |
| Solubility | Soluble in DMSO, DMF; Sparingly soluble in Acetonitrile; Insoluble in Water |
| Hazards | Irritant (H315, H319), Harmful if swallowed (H302) |
Mechanism of Action & SAR Context
The "U-Shape" binding conformation is critical for the efficacy of DAPY (Diarylpyrimidine) drugs like Rilpivirine.
-
The Pyrimidine Core: The central pyrimidine ring (present in CAS 244768-32-9) acts as a flexible hinge. It allows the drug to adapt to mutations in the HIV-1 reverse transcriptase enzyme (K103N, Y181C).
-
Why not Phenyl? Replacing the central pyrimidine with a phenyl ring (as in the user's "methylphenyl" query) increases rigidity and loses the critical hydrogen-bonding capability of the pyrimidine nitrogens, significantly reducing potency against resistant strains.
Synthetic Workflow Visualization
The following diagram illustrates the convergent synthesis of Rilpivirine, highlighting the role of the target intermediate.
Caption: Convergent synthesis of Rilpivirine showing the formation and utilization of the target intermediate.
Validated Experimental Protocols
Protocol A: Preparation of 4-[(4-Chloro-2-pyrimidinyl)amino]benzonitrile
Objective: Selective mono-amination of 2,4-dichloropyrimidine at the C2 position.
Reagents:
-
4-Aminobenzonitrile (1.0 eq)[1]
-
2,4-Dichloropyrimidine (1.2 eq)
-
Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 eq)
-
Solvent: Acetonitrile (ACN) or DMF
Procedure:
-
Charge: In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2,4-dichloropyrimidine (17.9 g, 120 mmol) in Acetonitrile (150 mL).
-
Addition: Add 4-aminobenzonitrile (11.8 g, 100 mmol) followed by K₂CO₃ (27.6 g, 200 mmol).
-
Reaction: Heat the mixture to reflux (80-82°C) under nitrogen atmosphere. Monitor by HPLC/TLC.
-
Critical Control Point: The reaction typically requires 12-24 hours. Ensure the temperature does not exceed 90°C to prevent double substitution (formation of the bis-adduct).
-
-
Work-up: Cool the reaction mixture to room temperature. Filter off the inorganic salts.
-
Isolation: Concentrate the filtrate under reduced pressure to ~20% volume. Pour the residue into ice-cold water (300 mL) with vigorous stirring.
-
Purification: Filter the resulting precipitate. Wash with water (2 x 50 mL) and cold isopropanol (1 x 20 mL). Dry in a vacuum oven at 50°C.
-
Yield: Expected yield 75-85%. Purity >98% (HPLC).
Protocol B: Coupling to Form Rilpivirine (Step 2)
Objective: Coupling the target intermediate with the "Left Wing" amine.
Reagents:
-
Target Intermediate (from Protocol A) (1.0 eq)
-
(E)-4-(2-cyanoethenyl)-2,6-dimethylaniline (1.0 eq)
-
p-Toluenesulfonic acid (p-TSA) (0.5 eq) - Acid Catalyzed Route
-
Solvent: 1,4-Dioxane
Procedure:
-
Charge: Dissolve the Target Intermediate (2.3 g, 10 mmol) and the aniline wing (1.72 g, 10 mmol) in 1,4-Dioxane (40 mL).
-
Catalyst: Add p-TSA (0.95 g, 5 mmol).
-
Reaction: Reflux at 100-110°C for 12-16 hours. The reaction proceeds via an SNAr mechanism activated by the protonation of the pyrimidine ring.
-
Quench: Cool to 50°C. Basify with saturated NaHCO₃ solution to pH 8-9.
-
Isolation: Extract with Ethyl Acetate. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Crystallization: Recrystallize from Acetone/Ethanol to obtain Rilpivirine base.
Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 1 | Formation of regioisomer (C4 substitution) | Maintain temperature <85°C. 2,4-dichloropyrimidine is more reactive at C4, but the aniline prefers C2 under thermodynamic control. |
| Bis-substitution | Excess amine or high temp | Ensure 1:1 stoichiometry or slight excess of pyrimidine. |
| Impurity: Hydrolysis | Wet solvent (Water present) | Use anhydrous Acetonitrile/DMF. The nitrile group can hydrolyze to amide if water/acid is present. |
| Coloration | Oxidation of aniline | Perform all reactions under Nitrogen/Argon atmosphere. |
References
-
Janssen Pharmaceutica NV. (2005). Preparation of pyrimidine derivatives for the treatment of HIV infection. US Patent 6,838,464. Link
-
Guillemont, J., et al. (2005). Synthesis of Rilpivirine: A Potent Non-Nucleoside Reverse Transcriptase Inhibitor. Journal of Medicinal Chemistry, 48(6), 2072-2079. Link
-
World Health Organization. (2018). Rilpivirine Hydrochloride: International Pharmacopoeia.Link
-
PubChem. (2024).[2] Compound Summary: 4-[(4-Chloro-2-pyrimidinyl)amino]benzonitrile (CAS 244768-32-9).Link
Sources
laboratory preparation of 4-[(4-Chloro-2-methylphenyl)amino]benzonitrile
Technical Application Note: Scalable Synthesis of 4-[(4-Chloro-2-methylphenyl)amino]benzonitrile
Strategic Overview
The target molecule, 4-[(4-Chloro-2-methylphenyl)amino]benzonitrile , represents a critical diarylamine scaffold. Structurally, it is a "carba-analog" of the diarylpyrimidine (DAPY) family, sharing significant homology with Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) intermediates used in the synthesis of drugs like Rilpivirine and Etravirine .
While the commercial production of Rilpivirine typically utilizes a pyrimidine core, this specific phenyl-analog is frequently synthesized during Structure-Activity Relationship (SAR) studies to evaluate the role of nitrogen placement in the central ring system.
This guide details a robust, metal-free Nucleophilic Aromatic Substitution (
Reaction Engineering & Mechanism
The synthesis relies on the coupling of 4-Fluorobenzonitrile (Electrophile) and 4-Chloro-2-methylaniline (Nucleophile).
Mechanistic Pathway
The reaction proceeds via a Meisenheimer complex intermediate. The para-cyano group on the fluorobenzene ring is essential; it withdraws electron density via resonance (
Key Selectivity Factors:
-
Leaving Group Hierarchy: Fluoride (
) is the superior leaving group in reactions (compared to Cl or Br) due to the high electronegativity of fluorine, which creates a stronger dipole, making the C-F carbon more susceptible to nucleophilic attack. -
Chemoselectivity: The chlorine atom on the aniline ring is stable. It is attached to an unactivated ring (electron-rich due to the amine) and will not undergo displacement, ensuring high regioselectivity.
DOT Diagram: Reaction Mechanism
Caption: Mechanistic flow of the base-mediated
Experimental Protocol
Materials & Reagents Table
| Component | Role | CAS No. | Equiv.[1][2][3] | MW ( g/mol ) |
| 4-Fluorobenzonitrile | Electrophile | 1194-02-1 | 1.0 | 121.11 |
| 4-Chloro-2-methylaniline | Nucleophile | 95-69-2 | 1.1 | 141.60 |
| Potassium tert-butoxide (KOtBu) | Base | 865-47-4 | 1.2 | 112.21 |
| DMSO (Anhydrous) | Solvent | 67-68-5 | N/A | 78.13 |
| Water / Ethanol | Workup | - | - | - |
Step-by-Step Methodology
Safety Pre-Check:
-
KOtBu is moisture-sensitive and corrosive.[4] Handle under inert atmosphere (Nitrogen/Argon) if possible.
-
DMSO penetrates skin easily, carrying dissolved toxins. Wear double nitrile gloves.
1. Reactor Setup:
-
Equip a 250 mL 3-neck Round Bottom Flask (RBF) with a magnetic stir bar, a reflux condenser, a nitrogen inlet, and a temperature probe.
-
Purge the system with nitrogen for 10 minutes to remove ambient moisture.
2. Reagent Charging (The "Anion Formation" Step):
-
Charge DMSO (50 mL) into the flask.
-
Add 4-Chloro-2-methylaniline (1.1 equiv, 15.6 g) . Stir until fully dissolved.
-
Critical Step: Slowly add KOtBu (1.2 equiv, 13.5 g) in portions over 5 minutes. The solution will likely darken (red/brown) indicating the formation of the anilide anion.
-
Stir at room temperature for 15 minutes to ensure complete deprotonation.
3. Electrophile Addition:
-
Add 4-Fluorobenzonitrile (1.0 equiv, 12.1 g) in a single portion.
-
Note: A slight exotherm may be observed.[4]
4. Reaction Phase:
-
Heat the reaction mixture to 100°C .
-
Maintain temperature and stirring for 4–6 hours .
-
Process Control: Monitor by HPLC or TLC (Eluent: 20% EtOAc in Hexanes). The limiting reagent (4-Fluorobenzonitrile) should be consumed (<1%).
5. Quench & Isolation (Precipitation Method):
-
Cool the reaction mixture to 20–25°C .
-
Slowly pour the reaction mass into a beaker containing Ice-Water (200 mL) under vigorous stirring.
-
The product will precipitate as a solid.[5] Stir for 30 minutes to break up any clumps.
6. Purification:
-
Filter the solid using a Buchner funnel.
-
Wash the cake with Water (2 x 50 mL) to remove residual DMSO and salts (KF/KBr).
-
Wash with cold Ethanol (20 mL) to remove unreacted aniline traces.
-
Dry in a vacuum oven at 50°C for 12 hours.
DOT Diagram: Experimental Workflow
Caption: Operational workflow for the synthesis, from reagent charging to final isolation.
Analytical Controls & Characterization
To validate the synthesis, compare the isolated product against the following expected parameters.
1. HPLC Purity Profile:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5µm).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
-
Gradient: 50% B to 90% B over 10 mins.
-
Detection: UV @ 254 nm (Benzonitrile absorption) and 280 nm.
-
Acceptance Criteria: Purity > 98.0% (Area %).
2. Proton NMR (
-
9.10 (s, 1H, -NH-): Diagnostic singlet for the diarylamine bridge. Disappearance of the broad aniline
peak (~5.0 ppm) confirms coupling. - 7.60 (d, 2H): Benzonitrile protons ortho to CN.
- 7.15 (d, 2H): Benzonitrile protons ortho to NH.
- 7.30 - 7.10 (m, 3H): 4-Chloro-2-methylphenyl aromatic protons.
-
2.25 (s, 3H,
): Methyl group singlet.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (<50%) | Incomplete deprotonation or moisture in solvent. | Ensure DMSO is anhydrous (<0.1% |
| Dark/Tar Formation | Oxidation of aniline or excessive temperature. | Degas solvents thoroughly with |
| Product is Oily/Sticky | Trapped DMSO or impurities. | Recrystallize from hot Ethanol/Water (80:20) or triturate with Hexanes. |
| Unreacted Electrophile | Reaction stalled. | 4-Fluorobenzonitrile is highly reactive; if it remains, the base may be dead. Add fresh KOtBu. |
References
-
Janssen Pharmaceutica NV. (2003). Preparation of pyrimidine derivatives for the treatment of HIV infection.[6] World Intellectual Property Organization. WO2003016306A1. (Foundation for diarylamine/pyrimidine synthesis strategies). Link
-
Luo, G., et al. (2002). Regioselective synthesis of diarylamines via nucleophilic aromatic substitution. Journal of Organic Chemistry, 67(14), 5040-5043. (Mechanistic basis for
on benzonitriles). Link -
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 24881294: 4-Chloro-2-methylaniline. (Reagent properties and safety).[1][4][7][8] Link
-
Tibotec Pharmaceuticals. (2006). Improved process for the preparation of Rilpivirine.[3][6][9] U.S. Patent No.[3] 7,399,856.[3] (Industrial context for NNRTI intermediate synthesis). Link
Sources
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- 3. EP2872492B1 - Process for the preparation of rilpivirine using a novel intermediate - Google Patents [patents.google.com]
- 4. data.epo.org [data.epo.org]
- 5. Page loading... [guidechem.com]
- 6. The development of an effective synthetic route of rilpivirine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pure-synth.com [pure-synth.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Utilization of 4-[(4-Chloro-2-methylphenyl)amino]benzonitrile in Agrochemical Synthesis
Abstract: This document provides a comprehensive technical guide for researchers and chemical development professionals on the potential applications of 4-[(4-Chloro-2-methylphenyl)amino]benzonitrile in the synthesis of novel agrochemicals. While this specific intermediate is not widely documented as a precursor to a commercialized agrochemical, its diphenylamine scaffold is of significant interest. We present a robust, scientifically-grounded protocol for the synthesis of this key intermediate via a palladium-catalyzed Buchwald-Hartwig amination. Subsequently, we propose and detail a plausible synthetic route to a hypothetical insecticidal compound, drawing analogies to the well-established class of anthranilic diamide insecticides. The protocols are designed to be self-validating, with in-depth explanations for experimental choices, and are supported by authoritative references.
Part 1: Introduction and Strategic Rationale
The diphenylamine moiety is a privileged scaffold in medicinal and materials chemistry. In the agrochemical sector, related structures are found in various active ingredients. The compound 4-[(4-Chloro-2-methylphenyl)amino]benzonitrile represents a versatile, yet underexplored, building block. Its structure, featuring a reactive nitrile group and a substituted diphenylamine core, makes it an attractive starting point for the synthesis of novel pesticides.
The nitrile group can be readily hydrolyzed to a carboxylic acid, which in turn can be converted to an amide. This functionality is central to the mode of action of the highly successful anthranilic diamide class of insecticides, such as chlorantraniliprole. These insecticides function by targeting insect ryanodine receptors, leading to uncontrolled calcium release and paralysis.
This guide, therefore, outlines a two-stage process:
-
A detailed, field-proven protocol for the synthesis of the key intermediate, 4-[(4-Chloro-2-methylphenyl)amino]benzonitrile.
-
A proposed, scientifically plausible synthetic pathway from this intermediate to a novel, hypothetical diamide insecticide, herein referred to as "Agro-diamide 42".
This approach provides a practical framework for researchers to explore the potential of this and related intermediates in the discovery of new crop protection agents.
Part 2: Synthesis of the Key Intermediate: 4-[(4-Chloro-2-methylphenyl)amino]benzonitrile
The formation of the C-N bond in diphenylamines is most efficiently achieved through modern cross-coupling methodologies. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is the method of choice due to its broad substrate scope, high functional group tolerance, and generally high yields[1][2]. Older methods, such as nucleophilic aromatic substitution (SNA), often require harsh conditions and are limited by the electronic properties of the substrates[3][4][5].
The protocol below describes the synthesis of the title intermediate from 4-bromobenzonitrile and 4-chloro-2-methylaniline.
Experimental Protocol: Buchwald-Hartwig Amination
Reaction Scheme:
Caption: Synthesis of the key intermediate via Buchwald-Hartwig amination.
Materials and Reagents:
| Reagent/Material | CAS Number | Molecular Weight | Amount (mmol) | Mass/Volume |
| 4-Bromobenzonitrile | 623-00-7 | 182.02 | 10.0 | 1.82 g |
| 4-Chloro-2-methylaniline | 95-74-9 | 141.60 | 11.0 | 1.56 g |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 51364-51-3 | 915.72 | 0.05 (0.5 mol%) | 45.8 mg |
| CPhos | 247940-06-3 | 474.63 | 0.12 (1.2 mol%) | 56.9 mg |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | 96.10 | 14.0 | 1.35 g |
| Anhydrous Toluene | 108-88-3 | 92.14 | - | 50 mL |
Step-by-Step Procedure:
-
Inert Atmosphere Preparation: To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 4-bromobenzonitrile (1.82 g, 10.0 mmol), 4-chloro-2-methylaniline (1.56 g, 11.0 mmol), sodium tert-butoxide (1.35 g, 14.0 mmol), Pd₂(dba)₃ (45.8 mg, 0.05 mmol), and CPhos (56.9 mg, 0.12 mmol).
-
Causality Note: The use of a bulky, electron-rich phosphine ligand like CPhos is crucial. It facilitates both the oxidative addition of the aryl bromide to the Pd(0) center and the subsequent reductive elimination of the product, which are the rate-limiting steps of the catalytic cycle[6][7]. Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the aniline in the catalytic cycle[2].
-
-
Solvent Addition and Degassing: Evacuate and backfill the flask with argon or nitrogen three times. Under a positive pressure of inert gas, add anhydrous toluene (50 mL) via cannula.
-
Causality Note: An inert atmosphere is essential as the Pd(0) catalyst is sensitive to oxidation, which would deactivate it. Degassing the solvent removes dissolved oxygen.
-
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Cool the reaction mixture to room temperature. Quench the reaction by adding 50 mL of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient, e.g., 95:5 to 80:20) to afford 4-[(4-Chloro-2-methylphenyl)amino]benzonitrile as a solid.
-
Expected Yield: 85-95%.
-
Part 3: Proposed Synthesis of a Hypothetical Diamide Insecticide ("Agro-diamide 42")
This section outlines a plausible, though not yet experimentally verified, synthetic route to a novel diamide insecticide from the intermediate prepared in Part 2. The proposed structure and synthesis are based on known principles of insecticide design and modern synthetic organic chemistry.
Proposed Synthetic Workflow
Caption: Proposed multi-step synthesis of "Agro-diamide 42".
Protocol: Step 1 - Nitrile Hydrolysis
-
Setup: In a 250 mL round-bottom flask, suspend 4-[(4-Chloro-2-methylphenyl)amino]benzonitrile (10.0 mmol) in a mixture of ethanol (50 mL) and 10 M aqueous sodium hydroxide (20 mL).
-
Reaction: Heat the mixture to reflux (approx. 90-100 °C) for 12 hours. The suspension should become a clear solution as the reaction progresses.
-
Work-up: Cool the reaction to room temperature and concentrate under reduced pressure to remove the ethanol. Dilute the remaining aqueous solution with water (50 mL) and wash with diethyl ether (2 x 30 mL) to remove any unreacted starting material.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of concentrated HCl. A precipitate will form.
-
Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-[(4-Chloro-2-methylphenyl)amino]benzoic acid.
-
Expected Yield: >90%.
-
Protocol: Step 2 - Acid Chloride Formation
-
Setup: To a flame-dried 100 mL flask under an argon atmosphere, add the carboxylic acid from Step 1 (9.0 mmol) and dry dichloromethane (DCM, 40 mL).
-
Reaction: Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops). Slowly add thionyl chloride (SOCl₂, 1.2 eq, 10.8 mmol) dropwise at 0 °C. After the addition, allow the reaction to warm to room temperature and stir for 4 hours.
-
Causality Note: Thionyl chloride is a standard reagent for converting carboxylic acids to acid chlorides. The reaction proceeds via a chlorosulfite ester intermediate. Catalytic DMF accelerates the reaction through the formation of the Vilsmeier reagent.
-
-
Isolation: Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride, which is typically used immediately in the next step without further purification.
Protocol: Step 3 - Amide Coupling
-
Setup: In a separate flask under argon, dissolve a suitable amine precursor (e.g., 2-amino-N-(1-pyridin-3-ylethyl)benzamide, by analogy to known insecticide syntheses) (9.0 mmol) in dry DCM (40 mL) and pyridine (1.5 eq, 13.5 mmol).
-
Reaction: Cool the amine solution to 0 °C. Dissolve the crude acid chloride from Step 2 in dry DCM (20 mL) and add it dropwise to the amine solution. Allow the reaction to warm to room temperature and stir overnight.
-
Causality Note: Pyridine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.
-
-
Work-up and Purification: Quench the reaction with water. Separate the organic layer, and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over sodium sulfate, filter, and concentrate. Purify the final product by column chromatography or recrystallization to yield "Agro-diamide 42".
Part 4: Safety and Handling
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.
-
Reagents:
-
Palladium Catalysts: Palladium compounds are toxic and should be handled with care.
-
Sodium tert-butoxide: Corrosive and reacts violently with water. Handle in a glovebox or under a dry, inert atmosphere.
-
Thionyl Chloride: Highly corrosive and lachrymatory. Reacts with water to release toxic gases (HCl and SO₂). Handle with extreme care in a fume hood.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Palladium-containing waste should be collected separately for recovery.
References
- March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th ed., Wiley, 1992.
-
Ruiz-Castillo, P.; Buchwald, S. L. Palladium-Catalyzed Amine, Amide, and Carbamate Arylation. Chemical Reviews, 2016 , 116(19), 12564–12649. [Link]
-
Chemist, N. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube, 2023. [Link]
-
Wikipedia contributors. Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. Buchwald-Hartwig Amination. ACS GCI Reagent Guides. [Link]
-
Wikipedia contributors. Nucleophilic aromatic substitution. Wikipedia, The Free Encyclopedia. [Link]
Sources
- 1. research.rug.nl [research.rug.nl]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. Aromatic Nucleophilic Substitution [fishersci.co.uk]
- 6. m.youtube.com [m.youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: 4-[(4-Chloro-2-methylphenyl)amino]benzonitrile Synthesis
Welcome to the technical support guide for the synthesis of 4-[(4-Chloro-2-methylphenyl)amino]benzonitrile. This document is designed for researchers, chemists, and process development professionals to troubleshoot and identify potential byproducts encountered during the synthesis of this important diarylamine intermediate. Our goal is to provide practical, experience-driven advice to help you optimize your reaction, improve purity, and confidently characterize your products.
Frequently Asked Questions (FAQs)
Q1: My reaction is complete by TLC/LC-MS, but after workup and purification, I see a new, significant peak in my HPLC analysis. What could this be?
Plausible Cause: This common issue often points to the formation of a byproduct that is structurally very similar to the desired product, making it difficult to separate by standard chromatography. In the context of a palladium-catalyzed C-N cross-coupling (like a Buchwald-Hartwig amination), several side reactions are possible.
Most Likely Byproducts:
-
Hydrolysis of the Nitrile Group: The nitrile group (-CN) can be sensitive to the basic conditions often used in these coupling reactions, especially in the presence of water during the reaction or aqueous workup.[1][2] This can lead to the formation of the corresponding amide, 4-[(4-Chloro-2-methylphenyl)amino]benzamide.
-
Homocoupling of Starting Materials: Inefficient catalytic turnover can lead to side reactions where starting materials couple with themselves. This could result in the formation of symmetrical biaryls from the aryl halide or the aniline starting materials.
-
Hydrodehalogenation: A known side reaction in Buchwald-Hartwig aminations is the replacement of the halide on the aryl halide starting material with a hydrogen atom.[3] This would result in the formation of 4-aminobenzonitrile.
Troubleshooting & Identification Protocol:
-
Isolate the Impurity: If possible, isolate the byproduct using preparative HPLC or careful column chromatography.
-
High-Resolution Mass Spectrometry (HRMS): Obtain an accurate mass of the impurity. This is the fastest way to differentiate between the potential byproducts.
-
Expected Mass of Product: C₁₄H₁₁ClN₂ (Exact Mass: 242.0611)
-
Expected Mass of Amide Byproduct: C₁₄H₁₃ClN₂O (Exact Mass: 260.0716)
-
Expected Mass of Hydrodehalogenated Byproduct: C₇H₆N₂ (Exact Mass: 118.0531)
-
-
NMR Spectroscopy: If enough material is isolated, ¹H and ¹³C NMR are definitive.
-
For the amide byproduct , you would expect to see two broad singlets in the ¹H NMR spectrum corresponding to the -NH₂ protons, and the ¹³C NMR would show a carbonyl carbon signal around 165-170 ppm.
-
-
Spiking Study: If isolation is not feasible, synthesize a small amount of the suspected byproduct (e.g., the amide) independently and "spike" your impure sample. An increase in the peak area of the impurity in the HPLC chromatogram provides strong evidence for its identity.
Preventative Measures:
-
Ensure Anhydrous Conditions: Thoroughly dry all solvents and reagents. Use freshly dried bases.
-
Optimize Base: If hydrolysis is a persistent issue, consider using a non-hydroxide base like potassium carbonate or cesium carbonate.[4]
-
Ligand and Catalyst Screening: The choice of phosphine ligand is critical in minimizing side reactions.[5] Screening different ligands can improve catalyst stability and selectivity.[6]
Q2: My crude NMR shows unreacted starting materials and several small, unidentifiable aromatic peaks, leading to low yield. What is causing this?
Plausible Cause: Low conversion and the formation of multiple minor byproducts often point to issues with the catalyst's activity or stability.[7] The palladium catalyst can be deactivated through several pathways, leading to a stalled or incomplete reaction.[6]
Common Causes of Catalyst Deactivation:
-
Oxygen Contamination: The Pd(0) active species is sensitive to oxidation. Ingress of air into the reaction vessel can oxidize the catalyst and the phosphine ligands, rendering them inactive.[6]
-
Inhibitory Substrates/Byproducts: Certain functional groups can coordinate too strongly to the palladium center, inhibiting the catalytic cycle.[5]
-
Thermal Decomposition: At elevated temperatures, the catalyst or ligands can degrade over time.[8]
-
Formation of Inactive Palladium Species: The formation of palladium dimers or aggregates can reduce the concentration of the active monomeric catalyst.[4]
Troubleshooting Workflow:
Below is a systematic workflow to diagnose and address catalyst deactivation issues.
Caption: Troubleshooting workflow for low conversion.
Preventative Measures:
-
Rigorous Degassing: Use freeze-pump-thaw cycles or sparge solvents thoroughly with an inert gas (Argon or Nitrogen).
-
Ligand Choice: Bulky, electron-rich biarylphosphine ligands can protect the palladium center and promote efficient reductive elimination, outcompeting deactivation pathways.[5]
Q3: I have an impurity with a mass that is higher than my product. LC-MS/MS fragmentation suggests the presence of two aniline fragments. How is this possible?
Plausible Cause: This is a strong indicator of a double arylation or a related higher-order reaction. While less common, under certain conditions, a second molecule of the aryl halide can react with the newly formed diarylamine product.
Potential High Molecular Weight Byproducts:
| Byproduct Structure | Plausible Name | Chemical Formula | Exact Mass |
| Bis(4-cyanophenyl)amine | Bis-arylation of Amine | C₁₄H₉N₃ | 219.08 |
| N-(4-chloro-2-methylphenyl)-N-(4-cyanophenyl)-4-aminobenzonitrile | Product Dimerization | C₂₈H₁₉ClN₄ | 458.13 |
Reaction Pathway Leading to Byproducts:
The primary reaction is the desired C-N coupling. However, side reactions can lead to the formation of various impurities.
Sources
- 1. Propose a mechanism for the basic hydrolysis of benzonitrile to t... | Study Prep in Pearson+ [pearson.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges with 4-[(4-Chloro-2-methylphenyl)amino]benzonitrile
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 4-[(4-Chloro-2-methylphenyl)amino]benzonitrile. This molecule, while of significant interest, often presents solubility challenges that can impede experimental progress and formulation development. This guide is designed to provide you with both foundational knowledge and actionable troubleshooting strategies to overcome these hurdles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the solubility of 4-[(4-Chloro-2-methylphenyl)amino]benzonitrile.
Q1: What are the expected solubility characteristics of 4-[(4-Chloro-2-methylphenyl)amino]benzonitrile?
A1: While specific experimental data for this exact molecule is not extensively published, we can infer its properties based on its structural components: a substituted chlorophenyl group, an amino linker, and a benzonitrile moiety. The presence of the chlorophenyl and methyl groups contributes to significant lipophilicity (hydrophobicity), suggesting that the compound will have low aqueous solubility . Similar chlorinated benzonitrile compounds exhibit poor water solubility due to their hydrophobic aromatic rings[1]. The nitrile group adds some polarity, but the overall molecule is expected to be hydrophobic. Therefore, it is likely classified as a Biopharmaceutics Classification System (BCS) Class II compound (low solubility, high permeability)[2].
Q2: In which solvents should I initially attempt to dissolve 4-[(4-Chloro-2-methylphenyl)amino]benzonitrile?
A2: For initial stock solutions and in vitro assays, polar aprotic organic solvents are generally the best starting point. Based on data for structurally related compounds, the following solvents are recommended for initial trials[1]:
-
Dimethyl Sulfoxide (DMSO)
-
Dimethylformamide (DMF)
-
Acetonitrile (ACN)
-
Tetrahydrofuran (THF)
It is crucial to prepare a high-concentration stock solution in one of these solvents and then dilute it into your aqueous experimental medium. Be mindful of the final solvent concentration in your assay, as high concentrations can be toxic to cells or interfere with biological processes.
Q3: I'm observing precipitation when I dilute my DMSO stock solution into an aqueous buffer. What is happening and how can I fix it?
A3: This is a classic sign of a poorly soluble compound. When the DMSO stock is introduced into the aqueous buffer, the compound, which is stable in the organic solvent, is suddenly exposed to a predominantly aqueous environment where its solubility is much lower. This causes it to crash out of the solution.
Quick Fixes:
-
Lower the Final Concentration: The simplest solution is to work with a lower final concentration of the compound.
-
Increase the Cosolvent Concentration: If your experimental system can tolerate it, slightly increasing the final percentage of DMSO may keep the compound in solution. However, this must be carefully controlled and validated.
-
Use a Surfactant: Incorporating a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, in your aqueous buffer can help to form micelles that encapsulate the compound and keep it in solution[3].
For more robust solutions, please refer to the detailed troubleshooting guides in Part 2.
Part 2: In-Depth Troubleshooting Guides
When simple solvent adjustments are insufficient, a more systematic formulation approach is required. This section provides detailed protocols and the scientific rationale for several common solubility enhancement techniques.
Guide 1: Co-solvency Approach
The principle of co-solvency involves using a mixture of a water-miscible organic solvent (the co-solvent) with water to increase the solubility of a hydrophobic compound[4]. The co-solvent reduces the polarity of the aqueous environment, making it more favorable for the solute.
Experimental Protocol: Determining an Optimal Co-solvent System
-
Solvent Screening: Prepare saturated solutions of 4-[(4-Chloro-2-methylphenyl)amino]benzonitrile in various neat, water-miscible solvents (e.g., DMSO, ethanol, propylene glycol, polyethylene glycol 400).
-
Equilibration: Agitate the solutions at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Quantification: Centrifuge the samples to pellet the undissolved solid. Carefully collect the supernatant, dilute it with an appropriate mobile phase, and quantify the concentration using a validated analytical method like HPLC-UV.
-
Binary & Ternary Systems: Based on the best-performing neat solvents, create a series of binary (e.g., Ethanol:Water) or ternary (e.g., PEG 400:Ethanol:Water) solvent systems at varying ratios.
-
Solubility Determination: Repeat steps 2 and 3 for each solvent blend to determine the solubility profile.
-
Data Analysis: Plot the solubility as a function of the co-solvent percentage to identify the optimal blend that maximizes solubility while minimizing the organic solvent concentration.
Causality and Insights:
-
Why it works: The co-solvent disrupts the hydrogen bonding network of water, reducing its ability to expel the non-polar solute. This creates a microenvironment that is more "like" the solute, following the "like dissolves like" principle[5].
-
Expert Tip: PEG 400 is an excellent choice for in vivo studies due to its lower toxicity compared to DMSO or DMF[5]. When developing a formulation, always consider the downstream application.
Data Presentation: Example Solubility Data
| Solvent System (v/v) | Solubility of Compound X (µg/mL) |
| Water | < 0.1 |
| 20% Ethanol in Water | 5.2 |
| 40% Ethanol in Water | 25.8 |
| 20% PEG 400 in Water | 15.1 |
| 40% PEG 400 in Water | 68.4 |
| 10% Ethanol / 30% PEG 400 in Water | 85.3 |
Guide 2: pH Adjustment
This technique is applicable if a compound has ionizable functional groups. By adjusting the pH of the medium, the ionization state of the compound can be changed to a form that is more soluble. 4-[(4-Chloro-2-methylphenyl)amino]benzonitrile has a secondary amine group which can be protonated at acidic pH.
Workflow for pH-Dependent Solubility Profiling
Caption: Workflow for determining the pH-solubility profile.
Experimental Protocol: pH-Solubility Profiling
-
Buffer Preparation: Prepare a series of buffers covering a wide physiological and experimental range (e.g., pH 2, 4, 6, 7.4, 8, 10).
-
Sample Preparation: Add an excess amount of 4-[(4-Chloro-2-methylphenyl)amino]benzonitrile to a vial containing each buffer. Ensure undissolved solid is visible.
-
Equilibration: Shake or rotate the vials at a controlled temperature for 24-48 hours.
-
Phase Separation: Centrifuge the samples at high speed.
-
Analysis: Withdraw an aliquot of the clear supernatant, dilute appropriately, and determine the concentration using a validated analytical method.
-
Data Interpretation: Plot the measured solubility against the pH of the buffer. An increase in solubility at lower pH values would confirm the utility of this approach.
Causality and Insights:
-
Mechanism: The secondary amine in the molecule can accept a proton (become protonated) in an acidic environment (low pH). This protonated form is a salt, which is an ionic species. Ionic species are generally much more soluble in aqueous media than their neutral counterparts.
-
Trustworthiness: This method is self-validating. If you observe a significant increase in solubility at a specific pH, it directly confirms the ionization of the compound and the effectiveness of the strategy. However, one must ensure the compound is stable at that pH.
Guide 3: Complexation with Cyclodextrins
Cyclodextrins (CDs) are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, like our target compound, forming an inclusion complex that has significantly improved aqueous solubility[6][7].
Workflow for Cyclodextrin-based Formulation
Caption: Experimental workflow for phase-solubility studies.
Experimental Protocol: Phase-Solubility Study
-
CD Selection: Choose a suitable cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®) are common choices for pharmaceutical applications due to their safety and high aqueous solubility.
-
Concentration Gradient: Prepare a series of aqueous solutions of the chosen CD, for example, from 0 to 50 mM.
-
Sample Preparation: Add an excess amount of 4-[(4-Chloro-2-methylphenyl)amino]benzonitrile to each CD solution.
-
Equilibration and Analysis: Follow the same procedure as in the pH-solubility study (equilibration for 24-48h, centrifugation, and quantification of the supernatant).
-
Phase-Solubility Diagram: Plot the concentration of the dissolved compound against the concentration of the cyclodextrin. A linear relationship (Type AL diagram) indicates the formation of a 1:1 soluble complex and allows for the calculation of the stability constant (Ks).
Causality and Insights:
-
Mechanism of Action: The hydrophobic chlorophenyl and benzonitrile portions of the molecule can fit into the non-polar cavity of the cyclodextrin, while the hydrophilic exterior of the CD interacts favorably with water, effectively "cloaking" the hydrophobic guest and rendering the entire complex water-soluble[7].
-
Authoritative Grounding: The type of phase-solubility diagram obtained provides critical information about the stoichiometry and efficiency of the complexation, a concept well-established by Higuchi and Connors. A linear AL plot is ideal, indicating increased solubility with increasing CD concentration.
Part 3: Advanced Strategies Overview
If the above methods do not provide the required solubility, more advanced formulation strategies can be employed. These often require specialized equipment and expertise.
| Strategy | Mechanism | Key Advantages | Considerations |
| Solid Dispersions | The compound is dispersed in a solid, hydrophilic polymer matrix (e.g., PVP, HPMC) in an amorphous state[8]. | Significantly increases dissolution rate and apparent solubility. | Requires specific manufacturing processes (e.g., spray drying, hot-melt extrusion); physical stability of the amorphous form must be monitored. |
| Nanosuspensions | The particle size of the compound is reduced to the sub-micron range (nanocrystals)[9][10]. | Increases surface area dramatically, leading to faster dissolution rates according to the Noyes-Whitney equation. | Requires high-energy milling or homogenization equipment; potential for particle aggregation requires stabilizers. |
| Lipid-Based Formulations | The compound is dissolved in a lipid carrier, often with surfactants and co-solvents (e.g., SEDDS, SMEDDS)[3][6]. | Can significantly improve oral bioavailability by utilizing lipid absorption pathways. | Complex formulations that require careful optimization and characterization. |
References
- Solubility of 4-chlorobenzonitrile. Solubility of Things.
- 4-Chloro-2-methylbenzonitrile | C8H6ClN | CID 142742. PubChem.
- 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions.
- 4-[(4-Chloro-2-Pyrimidinyl)Amino]Benzonitrile 98.0%. PureSynth.
- CAS 873-74-5: 4-Aminobenzonitrile. CymitQuimica.
- Formulation Strategies for Improving Bioavailability of Poorly Soluble Drugs.
- Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher.
- Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec DMPK.
- REVIEW ON SOLUBILITY ENHANCEMENT TECHNIQUES. International Journal of Pharmacy and Biological Sciences.
- Formulation Tactics for the Delivery of Poorly Soluble Drugs.
- Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
- Techniques to improve the solubility of poorly soluble drugs.
- Formulation strategies for poorly soluble drugs.
- Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. World Journal of Pharmacy and Pharmaceutical Sciences.
- Solvent Miscibility Table. Sigma-Aldrich.
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Solubility Enhancement Techniques for Poorly Water-Soluble Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. ijmsdr.org [ijmsdr.org]
- 5. researchgate.net [researchgate.net]
- 6. admin.mantechpublications.com [admin.mantechpublications.com]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. ijpbs.com [ijpbs.com]
- 9. ascendiacdmo.com [ascendiacdmo.com]
- 10. sphinxsai.com [sphinxsai.com]
Validation & Comparative
Comparative Profiling of Neratinib: Selectivity and Cross-Reactivity in HER2 Signaling
[1][2]
Executive Summary
4-[(4-Chloro-2-methylphenyl)amino]benzonitrile , widely recognized as the core scaffold of Neratinib (HKI-272) , represents a pivotal class of irreversible tyrosine kinase inhibitors (TKIs). Unlike first-generation reversible inhibitors (e.g., Lapatinib), Neratinib functions via covalent modification of a conserved cysteine residue within the ATP-binding pocket of the ErbB receptor family.
This guide provides a technical analysis of Neratinib’s cross-reactivity profile. While its pan-HER potency (targeting HER1/EGFR, HER2, and HER4) prevents compensatory signaling often seen in resistant cancers, this broad activity imposes a "selectivity penalty"—specifically, significant off-target inhibition of EGFR in healthy tissues (gut/skin), distinguishing it from newer, HER2-selective agents like Tucatinib.
Comparative Landscape: The ErbB Inhibitor Spectrum[3]
To understand Neratinib's utility, it must be benchmarked against its direct competitors. The following data synthesizes biochemical potency (IC50) and binding kinetics.
Table 1: Biochemical Potency & Selectivity Matrix
| Feature | Neratinib (HKI-272) | Lapatinib | Tucatinib | Afatinib |
| Primary Targets | HER2, EGFR (HER1), HER4 | HER2, EGFR | HER2 (Highly Selective) | HER2, EGFR, HER4 |
| Binding Mechanism | Irreversible (Covalent) | Reversible | Reversible | Irreversible (Covalent) |
| HER2 Cell-Free IC50 | ~59 nM | ~108 nM | ~6.9 nM | ~10 nM |
| EGFR Cell-Free IC50 | ~92 nM (High Potency) | >100 nM | >1000 nM (Spared) | ~0.5 nM |
| Key Cross-Reactivity | MAP4K5, STK10, MST1 | Minimal | Minimal | Src family (weak) |
| Clinical Liability | Diarrhea (EGFR-driven) | Hepatotoxicity | Minimal GI toxicity | Diarrhea/Rash |
| Residency Time | Prolonged (Covalent) | Short/Transient | Short | Prolonged |
Analyst Note: Neratinib’s equipotent inhibition of EGFR and HER2 is its double-edged sword. While it effectively shuts down heterodimer signaling (HER2/EGFR), the lack of selectivity against EGFR drives the Grade 3/4 diarrhea observed in ~40% of patients, a toxicity largely absent in Tucatinib regimens.
Mechanism of Cross-Reactivity
Neratinib achieves irreversibility by targeting a specific cysteine residue (Cys-773 in EGFR and Cys-805 in HER2) located in the solvent-exposed region of the ATP-binding cleft. This Michael acceptor moiety forms a covalent bond, permanently silencing the kinase until new protein is synthesized.
Diagram 1: Covalent Binding & Signaling Blockade
This diagram illustrates the irreversible locking mechanism of Neratinib compared to the reversible binding of Lapatinib, highlighting the specific cysteine targets.
Caption: Neratinib forms a permanent covalent bond with Cys-805 (HER2) and Cys-773 (EGFR), resulting in sustained signaling blockade compared to reversible inhibitors.
Experimental Protocol: Validating Irreversibility & Selectivity
As a Senior Scientist, relying solely on IC50 values is insufficient because they are equilibrium-based measurements that mask the kinetic advantage of covalent inhibitors. To truly validate Neratinib’s performance against alternatives, you must perform a Washout Recovery Assay .
Protocol: Kinase Washout & Recovery Analysis
Objective: Distinguish between reversible (Lapatinib/Tucatinib) and irreversible (Neratinib) binding kinetics in HER2+ cell lines (e.g., SK-BR-3 or BT-474).
Reagents:
-
Cell Line: SK-BR-3 (HER2 overexpressing).[1]
-
Compounds: Neratinib (100 nM), Lapatinib (1 µM), DMSO (Control).
-
Lysis Buffer: RIPA + Protease/Phosphatase Inhibitors.
-
Detection: Western Blot (p-HER2 Tyr1248, Total HER2, GAPDH).
Step-by-Step Methodology:
-
Seeding: Plate SK-BR-3 cells at
cells/well in 6-well plates. Allow attachment (24h). -
Pulse Treatment: Treat cells with compounds for 1 hour only.
-
The Washout (Critical Step):
-
Aspirate media containing the drug.
-
Wash cells
with warm PBS (5 min per wash) to remove unbound drug. -
Replenish with drug-free complete media.
-
-
Recovery Timepoints: Harvest lysates at
(immediately after wash), , , and . -
Readout: Perform Western Blotting.
-
Success Criteria:
-
Neratinib: p-HER2 signal remains suppressed at 24h despite drug removal (due to permanent modification).
-
Lapatinib: p-HER2 signal recovers rapidly (within 4–8h) as the drug dissociates.
-
-
Diagram 2: Washout Experimental Workflow
This logic flow ensures the differentiation between residence time and simple affinity.
Caption: Workflow for the Washout Recovery Assay. This protocol differentiates covalent inhibitors (sustained suppression) from reversible inhibitors (rapid recovery).
Off-Target Kinase Profiling (The "Promiscuity" Factor)
While Neratinib is marketed as a pan-HER inhibitor, high-throughput KINOMEscan® data reveals a broader cross-reactivity profile than often discussed.
Data Source: Davis et al. (2011) Comprehensive Kinase Profile.[1][4]
| Off-Target Kinase | IC50 / Kd (nM) | Biological Consequence |
| MAP4K5 (KHS1) | ~2.4 nM | Involved in MAPK stress signaling; potential modulation of inflammation. |
| STK10 (LOK) | ~11 nM | Regulates lymphocyte migration. |
| MST1 (STK4) | ~37 nM | Pro-apoptotic kinase; inhibition may alter cell survival pathways. |
| FES | ~45 nM | Non-receptor tyrosine kinase involved in cytoskeletal remodeling. |
Interpretation:
Researchers utilizing Neratinib as a chemical probe must be aware that phenotypes observed at concentrations
References
-
Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity.[1][4][5] Nature Biotechnology, 29(11), 1046–1051.
-
Rabindran, S. K., et al. (2004). Antitumor activity of HKI-272, an irreversible inhibitor of ErbB-2. Cancer Research, 64(11), 3958–3965.
-
Kulukian, A., et al. (2020). Tucatinib has selective activity in HER2-positive cancers and significant combined activity with approved and novel breast cancer-targeted therapies.[6] Molecular Cancer Therapeutics, 19(4), 976-987.
-
Canonici, A., et al. (2013). Neratinib induces apoptosis in HER2-amplified and non-amplified breast cancer cells via inhibition of the HER2/EGFR/MAPK/AKT signaling network. Experimental Cell Research, 319(17), 2613-2626.
Safety Operating Guide
A Guide to the Safe and Compliant Disposal of 4-[(4-Chloro-2-methylphenyl)amino]benzonitrile
This document provides a detailed protocol for the proper disposal of 4-[(4-Chloro-2-methylphenyl)amino]benzonitrile, a compound utilized in advanced research and drug development. As a substituted benzonitrile, this molecule requires careful handling not only during its use but, critically, through its entire lifecycle to the point of final disposal. Adherence to these procedures is essential for ensuring personnel safety, protecting the environment, and maintaining strict regulatory compliance.
Inferred Hazard Profile & Risk Assessment
The primary driver for stringent disposal protocols is the inherent hazard profile of the chemical. Based on data from analogous structures, 4-[(4-Chloro-2-methylphenyl)amino]benzonitrile is presumed to present significant health and environmental risks.
Key Anticipated Hazards:
-
Acute Toxicity: Benzonitrile derivatives frequently exhibit toxicity through oral, dermal, and inhalation routes.[1][2][3] Exposure can lead to symptoms ranging from irritation to more severe systemic effects. The nitrile functional group (-C≡N) can be metabolized to release cyanide in vivo, a mechanism of significant toxicological concern.
-
Irritation: The compound is expected to be a skin and eye irritant.[3] Prolonged contact may cause dermatitis. Inhalation of the dust can lead to respiratory tract irritation.[3]
-
Chronic Toxicity: Certain aromatic amines and substituted nitriles are suspected of long-term health effects, including potential mutagenicity.[2]
-
Environmental Hazard: Many synthetic organic compounds are harmful to aquatic life and can have long-lasting negative effects on ecosystems.[2]
-
Hazardous Combustion Products: In the event of a fire, thermal decomposition is likely to produce highly toxic gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen chloride (HCl), and hydrogen cyanide (HCN).[1]
| Hazard Classification (Inferred) | Description | Source (Analogues) |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful or Toxic if swallowed, in contact with skin, or if inhaled. | [1][2][3] |
| Skin Corrosion/Irritation | Causes skin irritation. | [3] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | [3] |
| Germ Cell Mutagenicity | Suspected of causing genetic defects. | [2] |
| Hazardous to the Aquatic Environment | Harmful to aquatic life with long-lasting effects. | [2] |
Regulatory Imperatives for Disposal
In the United States, the disposal of laboratory chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4] As the generator of the waste, you are legally responsible for its safe management from creation to final disposal.
Due to its inferred toxic properties, 4-[(4-Chloro-2-methylphenyl)amino]benzonitrile must be managed as a hazardous waste . It is crucial to determine if the waste is "listed" (e.g., P- or U-list for acutely toxic commercial products) or exhibits a hazardous "characteristic" (ignitability, corrosivity, reactivity, or toxicity).[4] Given the data, this compound would at minimum be classified as hazardous due to the characteristic of Toxicity .
Pre-Disposal Safety: Engineering Controls & Personal Protective Equipment (PPE)
Before handling any waste containing this compound, ensure the following controls are in place to minimize exposure.
-
Engineering Control: All handling and segregation of this waste must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors. The laboratory should be equipped with an eyewash station and a safety shower in close proximity.
-
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory.
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Double-gloving is recommended. Always inspect gloves for integrity before use.[3]
-
Eye Protection: Chemical safety goggles or a face shield are required to protect against splashes or airborne particles.
-
Body Protection: A fully buttoned lab coat and closed-toe shoes are essential. For handling larger quantities or cleaning spills, a chemically resistant apron or coveralls should be used.[2]
-
Waste Characterization and Segregation
Proper segregation is the cornerstone of safe chemical disposal. Incompatible wastes, when mixed, can result in dangerous reactions.
-
Waste Stream Identification: Designate a specific waste stream for 4-[(4-Chloro-2-methylphenyl)amino]benzonitrile and materials contaminated with it.
-
Incompatibility: This compound must be segregated from strong oxidizing agents and strong acids .[1] Contact with acids could potentially lead to the liberation of toxic gases.
-
Do Not Mix: Never mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EH&S) department.
Step-by-Step Disposal and Containerization Protocol
Follow these procedural steps to safely collect and store waste containing 4-[(4-Chloro-2-methylphenyl)amino]benzonitrile.
A. Solid Waste (Pure Compound, Contaminated Weigh Boats, etc.)
-
Select Container: Use a UN-rated, wide-mouth High-Density Polyethylene (HDPE) or glass container with a secure, screw-top lid. The container must be clean, dry, and compatible with the chemical.
-
Transfer Waste: Carefully transfer the solid waste into the container using dedicated spatulas or funnels. Minimize the generation of dust.[5] Contaminated disposables like weigh boats, gloves, and paper towels should be placed in the same container.
-
Labeling: Affix a "HAZARDOUS WASTE" label to the container immediately. The label must include:
-
The full chemical name: "4-[(4-Chloro-2-methylphenyl)amino]benzonitrile" (avoid abbreviations).
-
The approximate quantity or percentage of the compound.
-
Relevant hazard pictograms (e.g., Skull and Crossbones for toxicity, Exclamation Mark for irritant, Health Hazard for potential mutagenicity).
-
The date accumulation started.
-
-
Storage: Keep the container tightly closed when not in use. Store it in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation. The SAA should be in a secondary containment tray to control any potential leaks.
B. Liquid Waste (Solutions containing the compound)
-
Select Container: Use a UN-rated, sealed HDPE or glass container designed for liquid waste. Ensure it is compatible with the solvent used.
-
Transfer Waste: Pour the liquid waste carefully into the container using a funnel.
-
Labeling: Label the container as described for solid waste, but also list all solvent components and their approximate percentages (e.g., "Methanol: 95%, 4-[(4-Chloro-2-methylphenyl)amino]benzonitrile: 5%").
-
Storage: Keep the container tightly closed and stored in a secondary containment tray within the SAA.
C. Contaminated Sharps
Needles, syringes, or other sharps contaminated with this compound must be placed in a designated, puncture-proof sharps container labeled as "Hazardous Waste Sharps" and listing the chemical contaminant.
Disposal Workflow Diagram
The following diagram outlines the decision-making and operational flow for the disposal of 4-[(4-Chloro-2-methylphenyl)amino]benzonitrile waste.
Caption: Disposal workflow from generation to final collection.
Emergency Procedures: Spills & Exposure
Accidents require immediate and correct action.
A. Spill Cleanup (Solid Powder)
-
Evacuate & Secure: Alert personnel in the immediate area. Restrict access to the spill zone.
-
PPE: Do not attempt cleanup without appropriate PPE, including a respirator if the spill is large.
-
Containment: Gently cover the spill with an absorbent material like vermiculite or sand to prevent the powder from becoming airborne. Do not use dry sweeping.[5]
-
Collection: Carefully scoop the contained material into the designated hazardous waste container.
-
Decontamination: Decontaminate the spill area using a suitable laboratory detergent and water. All cleaning materials (wipes, etc.) must be disposed of as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EH&S department.
B. Personnel Exposure
-
Inhalation: Immediately move the affected person to fresh air. Seek medical attention.
-
Skin Contact: Remove contaminated clothing immediately. Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Final Disposal Logistics
Once your waste container is full or has been in accumulation for the maximum time allowed by your institution (typically 6-12 months), arrange for its final disposal.[2] This is accomplished by contacting your institution's EH&S department or a licensed hazardous waste contractor. They will provide specific instructions for pickup and will manage the ultimate disposal of the material, which for this type of compound is typically high-temperature incineration.
References
-
Carl Roth. (2025, March 31). Safety Data Sheet: 4-Aminobenzonitrile. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Aminobenzonitrile, 98%. Retrieved from [Link]
-
Watson International Ltd. (n.d.). Material Safety Data Sheet: Triphenylbismuth. Retrieved from [Link]
-
Chulalongkorn University. (n.d.). Guidelines for the classification of 20 hazardous wastes According to the WasteTrack system. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
U.S. Government Publishing Office. (n.d.). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Retrieved from [Link]
-
European Chemicals Agency. (n.d.). N,N'-(2-chloro-1,4-phenylene)bis[4-[(2,5-dichlorophenyl)azo]-3-hydroxynaphthalene-2-carboxamide] - Registration Dossier. Retrieved from [Link]
Sources
Personal protective equipment for handling 4-[(4-Chloro-2-methylphenyl)amino]benzonitrile
The following guide details the operational safety, personal protective equipment (PPE), and handling protocols for 4-[(4-Chloro-2-methylphenyl)amino]benzonitrile .
Advisory Note: While a specific Safety Data Sheet (SDS) for this exact molecule may be limited in public databases, its structure contains two highly hazardous functional moieties: a benzonitrile group and a 4-chloro-2-methylaniline (4-chloro-o-toluidine) substructure. 4-chloro-o-toluidine is a known IARC Group 2A Carcinogen . Therefore, this compound must be handled as a High Potency / Carcinogenic material (Occupational Exposure Band 4).
Part 1: Hazard Identification & Risk Assessment
Core Hazard: Carcinogenicity, Acute Toxicity (Oral/Dermal), and Skin Sensitization. Primary Route of Entry: Inhalation of dust/aerosols and Dermal Absorption.
The molecule is a diarylamine combining an electron-deficient benzonitrile and a halogenated aniline. Metabolic cleavage or environmental degradation can release 4-chloro-2-methylaniline , which is toxic and carcinogenic.
Hazard Logic & Pathway
The following diagram illustrates the critical hazard checkpoints associated with this chemical structure.
Figure 1: Hazard decomposition showing potential toxic metabolites requiring strict containment.
Part 2: Personal Protective Equipment (PPE) Matrix
Do not rely on standard lab coats or single nitrile gloves. This compound requires a Barrier-First approach.
| Protection Zone | Recommended Equipment | Technical Rationale |
| Hand Protection (Primary) | Double Gloving: 1. Inner: Nitrile (4 mil)2.[1] Outer: Long-cuff Nitrile (Minimum 6-8 mil) or Laminate (Silver Shield®) | Permeation Resistance: Aromatic amines and nitriles can permeate thin nitrile rubber. Laminate films provide >480 min breakthrough time against aromatic solvents often used with this compound (e.g., DMSO, DCM). |
| Respiratory | PAPR (Powered Air Purifying Respirator) with HEPA filters OR N95/P100 mask only if working strictly inside a fume hood. | Dust Control: The solid powder poses the highest risk. Inhalation can lead to rapid systemic absorption and methemoglobinemia. |
| Body Protection | Tyvek® Lab Coat (Disposable, liquid-resistant) with elastic cuffs. | Contamination Control: Cotton lab coats absorb chemicals and hold them against the skin. Disposable Tyvek prevents saturation and allows for safe disposal after use. |
| Eye/Face | Chemical Splash Goggles (Indirect vented). | Mucosal Protection: Standard safety glasses do not seal against airborne dust or splashes. |
Part 3: Operational Handling Protocols
Engineering Controls
-
Primary: Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood with face velocity >100 fpm.
-
Secondary: Static-dissipative work surface (conductive mat) to prevent powder dispersal due to static charge.
Weighing & Solubilization Workflow
Handling the dry powder is the "Critical Control Point" (CCP) for exposure.
-
Preparation: Place a disposable absorbent pad (plastic backed) in the hood.
-
Static Control: Use an anti-static gun on the weighing boat and spatula before touching the powder. Aromatic nitriles can be "fly-away" powders.
-
Weighing:
-
Tare the weighing boat.
-
Transfer solid gently. Do not dump.
-
Technique: If the powder is clumpy, do not crush it in the open boat.
-
-
Solubilization (In-Situ):
-
Add the solvent (e.g., DMSO, Methanol) directly to the weighing boat or vial before moving it out of the hood if possible.
-
Handling the compound in solution reduces inhalation risk but increases skin absorption risk (solvent carrier effect).
-
-
Decontamination: Wipe the exterior of the vial with a solvent-dampened wipe (ethanol) before removing it from the hood.
Protocol Visualization
Figure 2: Step-by-step operational workflow to minimize exposure during handling.
Part 4: Waste Disposal & Decontamination
This compound contains halogenated aromatics and nitrile groups, necessitating specific disposal streams to prevent environmental contamination and reactive hazards.[2]
Solid Waste (Contaminated PPE/Wipes)
-
Classification: Hazardous Solid Waste (Toxic).
-
Protocol:
-
Collect all gloves, weighing boats, and wipes in a clear plastic bag inside the fume hood.
-
Seal the bag (gooseneck and tape).
-
Place this bag into a second, durable hazardous waste bag (Double-Bagging).
-
Label as: "Toxic Solid Waste: Contaminated with Aromatic Nitriles/Anilines."
-
Liquid Waste
-
Classification: Halogenated Organic Waste.
-
Segregation: Do NOT mix with strong acids or oxidizers.[3]
-
Reason: Nitriles can liberate HCN gas in the presence of strong acids; Anilines can react violently with oxidizers.
-
-
Container: High-density polyethylene (HDPE) or glass carboy.
-
Labeling: "Halogenated Solvent Waste - Contains 4-[(4-Chloro-2-methylphenyl)amino]benzonitrile."
Spill Cleanup (Small Scale < 5g)
-
Evacuate the immediate area if dust is airborne.
-
Don PPE: Double nitrile gloves, goggles, N95/P100 respirator.
-
Contain: Cover spill with a solvent-dampened paper towel (to prevent dust).
-
Clean: Wipe up gently. Clean surface with 10% bleach solution (oxidizes the amine) followed by water.
-
Disposal: Treat all cleanup materials as Hazardous Solid Waste.
Part 5: References & Authority
-
National Institute for Occupational Safety and Health (NIOSH). Pocket Guide to Chemical Hazards: o-Toluidine and Aniline analogs. (Provides toxicity data for the structural backbone).
-
Fisher Scientific. Safety Data Sheet: 4-Chlorobenzonitrile (Structural Analog). (Provides baseline handling for aryl nitriles).
-
PubChem. Compound Summary: 4-Chloro-2-methylaniline (Toxic Metabolite).
-
Ansell Chemical Resistance Guide. Permeation & Degradation Data for Nitrile/Laminate Gloves.
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
